N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide is a useful research compound. Its molecular formula is C24H21FN2O3S2 and its molecular weight is 468.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide is a compound that can be synthesized through various chemical reactions involving benzo[d]thiazol-2-amine and related compounds. For example, a derivative, N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, was prepared from benzo[d]thiazol-2-amine and flurbiprofen, characterized by spectral data (Manolov, Ivanov, & Bojilov, 2021).
Fluorination Effects
Fluorinated compounds like this compound often exhibit unique biological and chemical properties due to the presence of fluorine atoms. For instance, the synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles showed potent cytotoxicity in certain human cancer cell lines, highlighting the potential therapeutic applications of fluorinated benzothiazoles (Hutchinson et al., 2001).
Anticonvulsant Activity
Compounds structurally related to this compound have been studied for their anticonvulsant properties. A class of 2-[(arylalky)amino]alkanamide derivatives exhibited potent anticonvulsant activity, underscoring the potential of benzothiazole derivatives in developing new antiepileptic therapies (Pevarello et al., 1998).
Fluoroalkylative Aryl Migration
The synthetic utility of this compound and related compounds extends to fluoroalkylative aryl migration reactions. These reactions involve the use of fluorinated sulfinate salts as radical precursors, demonstrating the versatility of benzothiazole derivatives in organic synthesis (He, Tan, Ni, & Hu, 2015).
Antimicrobial and Antifungal Applications
Benzothiazole derivatives, similar to this compound, have shown promise in antimicrobial and antifungal applications. For instance, certain arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone demonstrated excellent activity against Ralstonia solanacearum and Gibberella zeae, surpassing commercial bactericides and fungicides (Zeng et al., 2016).
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3S2/c25-20-13-7-14-21-23(20)26-24(31-21)27(17-18-9-3-1-4-10-18)22(28)15-8-16-32(29,30)19-11-5-2-6-12-19/h1-7,9-14H,8,15-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJKUTJHHFZSOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=NC3=C(C=CC=C3S2)F)C(=O)CCCS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.